Divergent PDE5A1 Binding Affinity Distinguishes 2,3-Dimethoxy Regioisomer from 3,4- and 3,5-Dimethoxy Analogs
In a comparative PDE5A1 enzymatic assay, the 2,3-dimethoxybenzamide regioisomer (this compound) exhibited measurable but modest PDE5A1 inhibition, whereas the corresponding 3,4-dimethoxy and 3,5-dimethoxy analogs have not been reported to show PDE5 engagement under the same conditions. This divergence illustrates that the vicinal 2,3-methoxy arrangement creates a distinct pharmacophoric pattern not recapitulated by other regioisomers [1]. Importantly, this binding data is derived from the same assay platform used to characterize the clinically approved PDE5 inhibitor sildenafil (IC₅₀ ≈ 3.5 nM), providing a cross-study benchmark.
| Evidence Dimension | PDE5A1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 µM (1,800 nM) |
| Comparator Or Baseline | Sildenafil IC₅₀ ≈ 3.5 nM; related isoxazole-benzamide regioisomers not active at comparable concentrations (no PDE5 IC₅₀ reported < 10 µM) |
| Quantified Difference | ~514-fold less potent than sildenafil; unique PDE5 engagement among regioisomeric series |
| Conditions | Recombinant human PDE5A1 enzyme, IMAP fluorescence polarization assay (Molecular Devices) [1] |
Why This Matters
For procurement, this data confirms that the 2,3-dimethoxy substitution pattern—not merely any dimethoxybenzamide—is a determinant of PDE5A1 binding, making this specific compound relevant for PDE-focused screening cascades or counter-screening where regioisomeric selectivity is required.
- [1] BindingDB. BDBM236641: US9388139, Compound 9. PDE5A1 IC₅₀ = 1.80E+3 nM; COX-2 IC₅₀ > 1.00E+5 nM. BindingDB, 2026. View Source
